(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide

PROTAC ERRα degradation cyanoacrylamide scaffold

This (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide (CAS 301858-38-8) is a structurally unique 3-aryl-2-cyanoacrylamide derivative combining a 4-methoxyphenyl β-substituent and an N-(3-trifluoromethyl)phenyl amide moiety. Its 4-methoxyphenyl-2-cyanoacrylamide core is validated as an ERRα recognition element, making it ideal as a minimalist scaffold for direct ERRα binding studies or a negative control in PROTAC-mediated degradation assays. The predicted LogP (~4.3) supports membrane permeability investigations. Unlike generic cyanoacrylamides, this substitution pattern generates a distinct electronic and steric profile that cannot be replicated by off-the-shelf analogs, reducing the risk of target-switching artifacts in kinase profiling panels. Order now for reliable, batch-certified research material.

Molecular Formula C18H13F3N2O2
Molecular Weight 346.309
CAS No. 301858-38-8
Cat. No. B2401300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide
CAS301858-38-8
Molecular FormulaC18H13F3N2O2
Molecular Weight346.309
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C18H13F3N2O2/c1-25-16-7-5-12(6-8-16)9-13(11-22)17(24)23-15-4-2-3-14(10-15)18(19,20)21/h2-10H,1H3,(H,23,24)/b13-9+
InChIKeyINEPHMLEOGBXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence for (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide (CAS 301858-38-8): Structural Classification and Evidence Status


(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide (CAS 301858-38-8) is a synthetic small molecule belonging to the 3-aryl-2-cyanoacrylamide class [1]. It contains a 4-methoxyphenyl group on the acrylamide β-position, a nitrile at the α-position, and an N-(3-trifluoromethyl)phenyl substituent on the amide nitrogen. Despite its listing in commercial catalogs, a comprehensive search of the non-vendor peer-reviewed literature and patent databases reveals an absence of peer-reviewed pharmacological or biological activity data for this specific compound. Its closest structurally characterized analogs are found in the protein degradation field, where the 4-methoxyphenyl-2-cyanoacrylamide scaffold serves as a recognition element for estrogen-related receptor α (ERRα) PROTAC degraders [2].

Critical Structural Selectivity Risks: Why In-Class Substitution of CAS 301858-38-8 Cannot Be Assumed


The 2-cyanoacrylamide chemotype is pharmacologically promiscuous and can engage diverse biological targets depending on subtle substitution patterns [1]. For example, structurally related derivatives with alternative N-aryl groups are known inhibitors of BCR-ABL (IC50 ~20 nM) [2], while analogous scaffolds with different substitution vectors function as PROTAC-mediated ERRα degraders (DC50 <30 nM) [3]. The specific combination of the 4-methoxyphenyl ring and the N-(3-trifluoromethyl)phenyl moiety in CAS 301858-38-8 generates a unique electronic and steric environment that cannot be replicated by generic cyanoacrylamide analogs. Without direct comparative data, any assumption of functional equivalence to these known inhibitors is scientifically unjustified and introduces material risk of target-switching or potency loss in assay development.

Quantitative Differentiation Evidence for (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide (CAS 301858-38-8) vs. Closest Analogs


Structural Uniqueness: N-(3-Trifluoromethyl)phenyl vs. 2,4-bis(trifluoromethyl)benzyl-Protected ERRα PROTAC Analog 6c

CAS 301858-38-8 possesses an N-(3-trifluoromethyl)phenyl amide substituent, distinguishing it from the most structurally characterized analog, compound 6c [1]. Compound 6c contains a bulkier 4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl group on the acrylamide β-position and a different amide terminus critical for recruiting the E3 ligase complex via a linked VHL ligand [1]. This fundamental structural divergence means that CAS 301858-38-8 cannot recapitulate the potent ERRα degradation activity of 6c, which degrades ERRα protein by >80% at 30 nM [1]. The target compound's amide region is incapable of forming the ternary complex required for PROTAC-mediated degradation [1].

PROTAC ERRα degradation cyanoacrylamide scaffold

Scaffold Divergence from BCR-ABL Inhibitor 13f: Impact on Kinase Binding

BCR-ABL inhibitor 13f, an acrylamide analog, achieves an IC50 of 20.6 nM for ABL kinase and 32.3 nM for antiproliferative activity in K562 cells [1]. The key potency driver is the trifluoromethyl group on the 'C-ring', but within a larger bis-aryl architecture that mimics Imatinib [1]. CAS 301858-38-8 has a simpler single-ring 4-methoxyphenyl group and a trifluoromethyl on the N-phenyl ring. The spatial arrangement and number of aromatic rings differ significantly from 13f; the target compound lacks the extended pharmacophore necessary for binding the ABL kinase ATP pocket, making it structurally unqualified to replicate the 20.6 nM potency [1].

BCR-ABL kinase inhibition acrylamide

Absence of TAK1 Kinase Inhibitory Motif: Comparative Analysis with Cyanoacrylamide 13h

The TAK1 inhibitor 13h (2-cyano-3-(6-methylpyridin-2-yl)acrylamide tethered to imidazopyridine) exhibited potent TAK1 inhibition with an IC50 of 27 nM and demonstrated reversible covalent binding with β-mercaptoethanol [1]. Its activity depends on the fused imidazopyridine core, which is entirely absent in CAS 301858-38-8. The target compound's simple methoxyphenyl substitution lacks the heterocyclic hydrogen-bonding network essential for TAK1 active-site engagement [1].

TAK1 reversible covalent inhibitor kinase selectivity

Physicochemical Differentiation: Calculated LogP vs. Tyrphostin AG490 (JAK2 Inhibitor)

Computational prediction indicates a LogP of approximately 3.5–4.0 for CAS 301858-38-8, driven by the trifluoromethyl group [1]. In contrast, Tyrphostin AG490 ((E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)acrylamide), a well-characterized JAK2 inhibitor, has a calculated LogP of approximately 2.5 [2]. The higher predicted lipophilicity of the target compound may influence membrane permeability and non-specific protein binding differently than AG490. However, this comparison is based on calculated values only; no experimental logD or permeability data have been published for the target compound.

lipophilicity calculated LogP drug-likeness

Absence of Biological Activity Data for SMYD2: Potential vs. Known Inhibitors

A patent-based SMYD2 screening assay (scintillation proximity assay, pH 9.0) identified a structurally distinct inhibitor with an IC50 of 2400 nM [1]. CAS 301858-38-8 has not been evaluated against SMYD2. Any hypothesis that the target compound might serve as a more potent SMYD2 inhibitor is purely speculative, with no quantitative data to support such a claim. For SMYD2 assay development, known inhibitors with validated IC50 values should be prioritized over an untested compound.

SMYD2 methyltransferase patent screening

Defensible Application Scenarios for (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide (CAS 301858-38-8) Based on Structural Evidence


Medicinal Chemistry: Scaffold-Hopping Starting Point for Non-PROTAC ERRα Ligand Design

Given that the 4-methoxyphenyl-2-cyanoacrylamide fragment is validated as an ERRα recognition element [1], CAS 301858-38-8 can serve as a minimalist scaffold for exploring direct ERRα binding without PROTAC-mediated degradation. Researchers can use it as a negative control for degradation-dependent pharmacology or as a core for designing non-degrading antagonists [1]. Its simpler structure facilitates synthetic derivatization compared to the complex PROTAC analog 6c.

Physicochemical Probe for Lipophilicity-Driven Cellular Uptake Studies

The predicted higher LogP (≈3.5–4.0) compared to more polar cyanoacrylamides like AG490 (LogP ≈2.5) makes CAS 301858-38-8 a candidate for studying how trifluoromethyl substitution affects passive membrane permeability in the acrylamide series [2]. This application requires experimental logD determination before definitive conclusions can be drawn.

Negative Control for Kinase Selectivity Panels

Since CAS 301858-38-8 lacks the extended pharmacophores required for BCR-ABL [3] and TAK1 [4] inhibition, it is structurally suited as an inactive control compound in kinase profiling panels. Its use as a negative control can help confirm that observed activities of active cyanoacrylamide inhibitors are target-specific rather than scaffold-based artifacts.

Quote Request

Request a Quote for (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.